molecular formula C10H20N2O3 B14814166 tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate

tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate

Cat. No.: B14814166
M. Wt: 216.28 g/mol
InChI Key: WIEJLKYXPBQYQM-GVHYBUMESA-N
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Description

®-2-(Boc-aminomethyl)morpholine is a chemical compound that features a morpholine ring with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-aminomethyl)morpholine typically involves the protection of the aminomethyl group with a Boc group. One common method is to react morpholine with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for ®-2-(Boc-aminomethyl)morpholine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-aminomethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The Boc group can be removed under reductive conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reductive deprotection can be achieved using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of morpholine.

    Reduction: Deprotected aminomethyl morpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-2-(Boc-aminomethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Boc-aminomethyl)morpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides stability and protection to the aminomethyl group, allowing for selective reactions. The morpholine ring can interact with various molecular targets, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Boc-aminomethyl)pyrrolidine
  • ®-2-(Boc-aminomethyl)piperidine
  • ®-2-(Boc-aminomethyl)azetidine

Uniqueness

®-2-(Boc-aminomethyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the Boc-protected aminomethyl group allows for selective reactions and modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)8(11)7-6-12-4-5-14-7/h7-8,12H,4-6,11H2,1-3H3/t7-,8?/m1/s1

InChI Key

WIEJLKYXPBQYQM-GVHYBUMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)C([C@H]1CNCCO1)N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CNCCO1)N

Origin of Product

United States

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